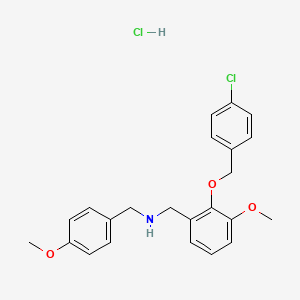
C23H25Cl2NO3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C23H25Cl2NO3 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat various allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol to form the intermediate, which is then reacted with chloroacetic acid to produce levocetirizine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of levocetirizine dihydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Levocetirizine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Levocetirizine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new antihistamines.
Biology: It serves as a tool to study histamine H1 receptor interactions and allergic response mechanisms.
Medicine: Levocetirizine is extensively researched for its efficacy in treating allergic rhinitis, chronic urticaria, and other allergic conditions.
Mecanismo De Acción
Levocetirizine dihydrochloride exerts its effects by selectively binding to the histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents the cascade of allergic reactions, reducing symptoms such as itching, swelling, and rashes . The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: The parent compound of levocetirizine, with a similar structure but less selective for the H1 receptor.
Loratadine: Another antihistamine with a different chemical structure but similar therapeutic effects.
Fexofenadine: A non-sedating antihistamine with a different mechanism of action.
Uniqueness
Levocetirizine dihydrochloride is unique due to its high selectivity and affinity for the histamine H1 receptor, which results in fewer side effects and greater efficacy in treating allergic symptoms compared to its counterparts .
Propiedades
Fórmula molecular |
C23H25Cl2NO3 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H24ClNO3.ClH/c1-26-21-12-8-17(9-13-21)14-25-15-19-4-3-5-22(27-2)23(19)28-16-18-6-10-20(24)11-7-18;/h3-13,25H,14-16H2,1-2H3;1H |
Clave InChI |
OVLCAYSYTXFLGK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OCC3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxyethyl)-](/img/structure/B12630691.png)

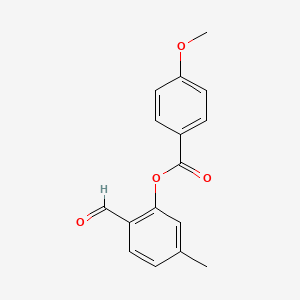
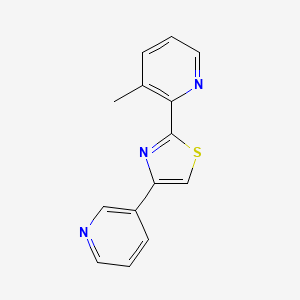
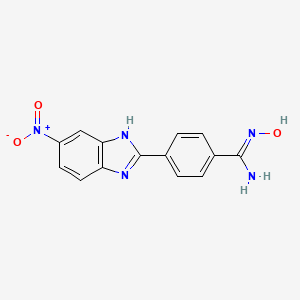

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
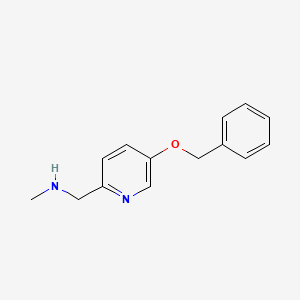
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
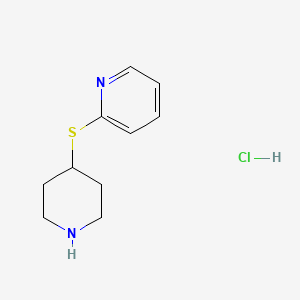

![6-Chloro-3-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12630759.png)
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
